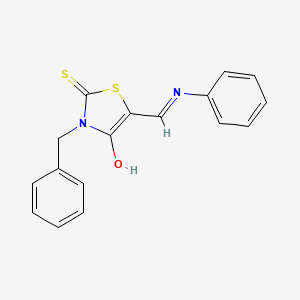

5-(Anilinomethylene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

Molecular Formula |

C17H14N2OS2 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

3-benzyl-4-hydroxy-5-(phenyliminomethyl)-1,3-thiazole-2-thione |

InChI |

InChI=1S/C17H14N2OS2/c20-16-15(11-18-14-9-5-2-6-10-14)22-17(21)19(16)12-13-7-3-1-4-8-13/h1-11,20H,12H2 |

InChI Key |

BCBLMPHKXXAPGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(SC2=S)C=NC3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Benzylamine reacts with carbon disulfide in the presence of chloroacetic acid or ethyl chloroacetate under basic conditions (e.g., sodium hydroxide or triethylamine). The reaction proceeds via nucleophilic attack of the amine on carbon disulfide, forming a dithiocarbamate intermediate, which subsequently undergoes cyclization with the α-halo carbonyl compound to yield the thiazolidinone ring. For example:

This method typically achieves moderate to high yields (60–80%) and is scalable under reflux conditions in ethanol or aqueous media.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Knoevenagel (4-NH₂ aldehyde) | 4-Aminobenzaldehyde, AcOH | Reflux, 6–12 hrs | 50–65% | Direct, fewer steps | Unstable aldehyde, moderate yield |

| Nitro Reduction | 4-NO₂-benzaldehyde, H₂/Pd-C | Reflux + hydrogenation | 70–75% | Stable intermediates, higher yield | Additional reduction step |

| Diphenylformamidine | Diphenylformamidine, Ac₂O | Reflux, 3–5 hrs | ~60% | One-pot, avoids aldehydes | Costly reagent, purification challenges |

Analytical Characterization

Spectroscopic Data

-

IR : Strong absorption at 1680–1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 3300 cm⁻¹ (N-H).

-

¹H NMR : Characteristic signals include δ 7.2–7.8 ppm (aromatic protons), δ 8.3 ppm (CH= of arylidene), and δ 4.5 ppm (N-CH₂ of benzyl).

-

MS : Molecular ion peak at m/z 353 (M⁺) with fragmentation patterns consistent with thiazolidinone cleavage.

Chemical Reactions Analysis

Types of Reactions

5-(Anilinomethylene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to a more saturated form.

Substitution: The anilinomethylene group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.

Medicine: Its potential therapeutic properties are being explored, particularly in the context of antimicrobial and anticancer agents.

Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Anilinomethylene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The anilinomethylene group may enhance binding affinity or specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings :

- Electron-donating groups (e.g., hydroxy, methoxy) at position 5 enhance kinase inhibition. For example, 3e (IC50 = 0.028 µM) showed potent DYRK1A inhibition due to hydrogen-bonding interactions .

- Halogenated or bulky substituents (e.g., benzodioxole, quinoline) improve antibacterial activity, as seen in compound V9 against E. coli .

Key Findings :

Structural and Crystallographic Insights

X-ray diffraction data reveal how substituents affect molecular geometry:

Table 3: Structural Parameters

Key Findings :

Computational and Analytical Tools

Programs like SHELXL and ORTEP-III are widely used for refining crystallographic data . For example, the bond lengths and angles of 5-(2-methylbenzylidene)-3-phenyl were determined using SHELXL-97 .

Biological Activity

5-(Anilinomethylene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidinone core, which is known for its potential therapeutic effects, particularly in the fields of oncology and antimicrobial research. The structural characteristics of this compound suggest various mechanisms of action that warrant detailed exploration.

- Molecular Formula : C17H14N2OS2

- Molecular Weight : 326.4 g/mol

- CAS Number : 333396-64-8

- IUPAC Name : 3-benzyl-4-hydroxy-5-(phenyliminomethyl)-1,3-thiazole-2-thione

- Canonical SMILES : C1=CC=C(C=C1)CN2C(=C(SC2=S)C=NC3=CC=CC=C3)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazolidinone core can inhibit various protein kinases, which play critical roles in cell signaling pathways related to cancer and inflammation. The anilinomethylene group may enhance the compound's binding affinity to these targets, facilitating its therapeutic effects.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated that it inhibits the proliferation of several cancer cell lines, including Huh7 D12, Caco2, MDA-MB 231, HCT 116, PC3, and NCI-H2. For instance, compounds derived from similar thiazolidinone structures have shown IC50 values in the nanomolar range against key protein kinases involved in cancer progression, such as DYRK1A and GSK3α/β .

Antimicrobial Properties

The thiazolidinone derivatives exhibit notable antimicrobial activities against various bacterial strains. The presence of the thiazolidinone core is believed to contribute to this effect by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Benzyl-2-thioxo-1,3-thiazolidin-4-one | Lacks anilinomethylene group | Reduced reactivity and activity |

| 5-(Alkylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones | Different functional groups | Distinct chemical properties |

| 3-(Anilinomethylene)-2-methoxychroman-4-one | Chroman ring instead of thiazolidinone | Varying reactivity and applications |

Case Studies and Research Findings

Several research studies have focused on synthesizing libraries of thiazolidinone derivatives for screening their biological activities. For example:

- Study on DYRK1A Inhibition : A library of new 5-arylidene derivatives was synthesized under microwave irradiation conditions. Among these compounds, some exhibited potent inhibition against DYRK1A with IC50 values as low as 0.028 μM .

- Antimicrobial Screening : Another study evaluated the antimicrobial properties of various thiazolidinone derivatives against clinical isolates of bacteria. The results indicated significant activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the standard synthetic routes for 5-(Anilinomethylene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one, and how are reaction conditions optimized?

The compound is typically synthesized via a multi-step approach, starting with the formation of the thiazolidinone core. A common method involves:

- Knoevenagel condensation : Reacting 3-benzyl-2-thioxo-1,3-thiazolidin-4-one with an appropriate aniline derivative under basic conditions (e.g., triethylamine in DMF/H₂O) to introduce the anilinomethylene group .

- Solvent and catalyst selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency, while bases such as Et₃N or piperidine facilitate condensation .

- Purification : Recrystallization or column chromatography is used to isolate the product, with purity assessed via HPLC or TLC .

Q. How is the structural integrity of this compound verified?

Key methods include:

- X-ray crystallography : For unambiguous confirmation of the Z-configuration at the methylene position and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

- Spectroscopic analysis :

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments.

- FT-IR : Detection of thioxo (C=S) and carbonyl (C=O) stretches .

- Mass spectrometry : High-resolution MS validates the molecular formula .

Q. What are the primary physicochemical properties critical for experimental design?

- Solubility : Limited solubility in aqueous media necessitates DMSO or DMF for biological assays .

- Thermal stability : TGA/DSC analysis reveals decomposition temperatures, informing storage conditions .

- Tautomerism : The thioxo group may exhibit keto-enol tautomerism, affecting reactivity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) or receptors, identifying key residues (e.g., catalytic cysteine) .

- MD simulations : Assess binding stability over time, with force fields (AMBER, CHARMM) accounting for solvent effects .

- QSAR studies : Correlate substituent effects (e.g., benzyl vs. fluorobenzyl) with activity trends .

Q. What strategies address contradictions in bioactivity data across studies?

- Assay standardization : Variability in cell lines (e.g., HeLa vs. MCF-7) or incubation times can skew IC₅₀ values. Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) is critical .

- Metabolic stability : Cytochrome P450 interactions may reduce efficacy in vivo despite in vitro potency. Microsomal stability assays clarify this discrepancy .

- Crystallographic validation : Compare ligand-bound protein structures to confirm binding modes inferred from activity data .

Q. How can synthetic challenges (e.g., low yield, byproducts) be mitigated?

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., oxidation of the thioxo group) .

- Catalyst screening : Transition metals (e.g., Pd/Cu) or organocatalysts (e.g., L-proline) enhance regioselectivity .

- In situ monitoring : Raman spectroscopy tracks reaction progress, enabling real-time optimization .

Methodological Resources

Q. What software tools are recommended for crystallographic analysis?

- SHELX suite : For structure solution (SHELXS) and refinement (SHELXL), particularly effective for small-molecule systems .

- WinGX/ORTEP-3 : Generate publication-quality thermal ellipsoid plots and analyze packing diagrams .

Q. How are structure-activity relationships (SARs) systematically explored?

- Analog synthesis : Introduce substituents (e.g., electron-withdrawing groups on the benzyl ring) and compare activity .

- Crystallographic data : Correlate bond lengths/angles (e.g., C=S bond elongation) with inhibitory potency .

- Free-energy perturbation (FEP) : Quantify the impact of structural modifications on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.